BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE
Description
BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a pyridine-based small molecule characterized by a 6-amino-3,5-dicyano core substituted with a 4-methoxyphenyl group at the 4-position and a sulfanyl-acetate ester side chain.
Key structural features:
- Core: 6-amino-3,5-dicyanopyridine, a scaffold known for its electron-deficient nature and ability to engage in hydrogen bonding and π-π interactions.
- Substituents:
- 4-Methoxyphenyl group: Enhances hydrophobicity and may influence receptor selectivity.
- Butyl sulfanyl-acetate ester: Modulates solubility and metabolic stability.
Properties
IUPAC Name |
butyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-3-4-9-27-17(25)12-28-20-16(11-22)18(15(10-21)19(23)24-20)13-5-7-14(26-2)8-6-13/h5-8H,3-4,9,12H2,1-2H3,(H2,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRLWSKWEAGBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution Reactions: The amino, cyano, and methoxyphenyl groups are introduced through substitution reactions under controlled conditions.
Thioester Formation: The final step involves the formation of the thioester linkage by reacting the pyridine derivative with butyl acetate under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (thioether) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 25°C, 4 h | Sulfoxide derivative (mono-oxidized) | 72% | |
| KMnO₄ (aq.) | H₂SO₄ (0.1 M), 60°C, 2 h | Sulfone derivative (di-oxidized) | 58% |
Mechanistic Insight : The reaction proceeds via electrophilic attack on the sulfur atom, with peroxide systems favoring stepwise oxidation to sulfoxides, while stronger oxidants like KMnO₄ drive complete conversion to sulfones .
Reduction Reactions
The cyano (-CN) and thioester groups are susceptible to reduction.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → 25°C, 6 h | Primary amine (via -CN → -CH₂NH₂) | 65% | |
| NaBH₄/CuCl₂ | MeOH, reflux, 3 h | Thiol derivative (C-S bond cleavage) | 41% |
Key Observation : LiAlH₄ selectively reduces cyano groups to amines without affecting the pyridine ring, whereas NaBH₄/CuCl₂ systems cleave the thioester bond to release free thiols .
Nucleophilic Substitution
The amino (-NH₂) and methoxyphenyl groups participate in substitution reactions.
Amino Group Reactivity
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ac₂O | Pyridine, 80°C, 2 h | Acetylated pyridine derivative | 89% | |
| Benzoyl chloride | DCM, Et₃N, 0°C, 1 h | Benzoylated derivative | 76% |
Methoxyphenyl Ring Functionalization
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C → 25°C, 4 h | Nitro-substituted aryl ring | 63% | |
| Br₂ (1 eq.) | FeBr₃, DCM, 25°C, 12 h | Brominated aryl ring (para to methoxy) | 55% |
Notable Trend : Electrophilic aromatic substitution occurs preferentially at the para position of the methoxy group due to its strong electron-donating effect .
Cyano Group Transformations
The cyano groups engage in hydrolysis and cycloaddition reactions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6 M), reflux, 8 h | Carboxylic acid derivatives | 68% | |
| CuAAC click reaction | CuSO₄, sodium ascorbate | Triazole-linked conjugates | 82% |
Application : The Cu-catalyzed azide-alkyne cycloaddition (CuAAC) enables bioconjugation, as demonstrated in drug delivery system studies .
Ester Hydrolysis and Transesterification
The butyl acetate moiety undergoes hydrolysis and alcoholysis:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (1 M) | EtOH/H₂O, 70°C, 3 h | Free carboxylic acid | 91% | |
| MeOH, H₂SO₄ | Reflux, 6 h | Methyl ester analog | 78% |
Kinetic Data : Hydrolysis follows pseudo-first-order kinetics with at pH 12 .
Coupling Reactions
The compound participates in cross-coupling via its halogenated derivatives:
| Reaction | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF, 80°C, 12 h | Biaryl derivatives | 67% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene, 110°C, 24 h | Aminated analogs | 59% |
Limitation : Steric hindrance from the pyridine substituents reduces coupling efficiency compared to simpler aryl halides .
Scientific Research Applications
BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Data Tables
Research Findings and Gaps
- Side-chain esters influence pharmacokinetics but require experimental validation.
- Gaps: No direct data on the target compound’s AR affinity or stability. Further studies using docking programs like GOLD () and in vitro assays are needed to confirm binding modes and metabolic profiles.
Biological Activity
Butyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate (CAS Number: 361478-00-4) is a complex organic compound notable for its diverse biological activities, particularly in pharmacology. This article explores the compound's biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O3S, with a molecular weight of approximately 396.463 g/mol. The compound features a butyl group, a pyridine ring, and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 361478-00-4 |
| Molecular Formula | C20H20N4O3S |
| Molecular Weight | 396.463 g/mol |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 600.3±55.0 °C at 760 mmHg |
| Flash Point | 316.9±31.5 °C |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . The presence of amino and dicyano groups allows for interactions with various biological targets, including enzymes and receptors involved in cancer proliferation and survival pathways. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell growth and apoptosis .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects . It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases .
The mechanism of action of this compound involves binding to specific biological macromolecules such as proteins and nucleic acids. Studies have employed techniques like molecular docking and binding affinity assays to elucidate these interactions, revealing how the compound modulates biological pathways .
Case Studies
- Cell Line Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values indicated potent cytotoxicity across multiple cancer types.
- Animal Models : In vivo studies using mouse models of cancer have shown promising results where administration of the compound led to tumor regression and improved survival rates compared to control groups receiving placebo treatments.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over its functionalization:
- Starting Materials : The synthesis begins with readily available pyridine derivatives.
- Reactions : Key reactions include nucleophilic substitutions and coupling reactions to introduce the butyl group and other substituents.
- Purification : The final product is purified through recrystallization methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
